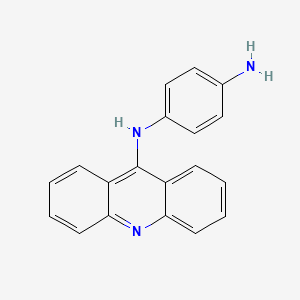

4-(9-Acridinylamino)aniline

Overview

Description

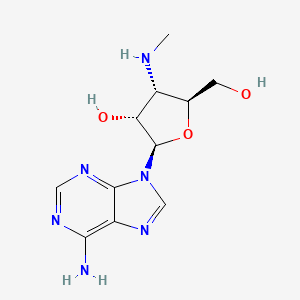

4-(9-Acridinylamino)aniline is a chemical compound with the molecular formula C19H15N3 . It is also known as this compound .

Synthesis Analysis

The synthesis of this compound involves complex chemical reactions. One study discusses the interaction of this compound and its derivatives with DNA, and the influence of a Lysylglycyl side chain on the binding parameters . Another study discusses the nucleophilic catalysis of p-substituted aniline derivatives in acylhydrazone formation and exchange .Molecular Structure Analysis

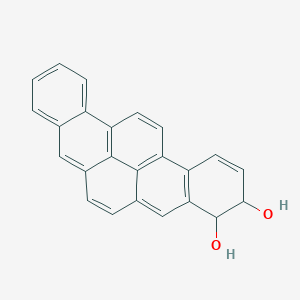

The molecular structure of this compound consists of 19 carbon atoms, 15 hydrogen atoms, and 3 nitrogen atoms . The average mass is 285.342 Da and the monoisotopic mass is 285.126587 Da .Chemical Reactions Analysis

The chemical reactions involving this compound are complex. One study discusses the interaction of this compound and its derivatives with DNA . Another study discusses the determination of aniline and nitroanilines in environmental and drinking waters .Scientific Research Applications

DNA Interaction and Antitumor Activity

4-(9-Acridinylamino)aniline and its derivatives demonstrate notable interaction with DNA, which is critical in their application as antitumor agents. The binding of these compounds to DNA typically involves intercalation of the 9-aminoacridine moiety between DNA base pairs, a mechanism pivotal in cancer therapy. For instance, Hénichart, Bernier, and Catteau (1982) studied the intercalative binding of this compound, revealing that introducing certain side chains, such as a lysyl residue, could potentially enhance its DNA affinity (Hénichart, J., Bernier, J., & Catteau, J. (1982)). Furthermore, Collyn-d’Hooghe et al. (1987) explored the cytotoxic action and cell cycle effects of a peptidic derivative of this compound, finding that it binds to DNA by intercalation and possesses a higher affinity than its parent drug (Collyn-d’Hooghe, M., Bernier, J., & Hénichart, J. (1987)).

Inhibitory Effects on Enzymes

Beyond its DNA-binding properties, this compound exhibits inhibitory effects on certain enzymes. Gormley et al. (1983) discovered that a derivative of this compound, 4'-(9-acridinylamino)methanesulfon-m-anisidide, is a potent inhibitor of aldehyde oxidase, highlighting its potential as a probe in studying the structure and function of this enzyme (Gormley, P., Rossitch, E., D'Anna, M. E., & Cysyk, R. (1983)).

Crystallization Studies for Structural Insights

Crystallization studies have been conducted to gain insights into the structural aspects of this compound derivatives. Dong (2003) reported the crystallization of an AHMA-DNA hexamer complex, a crucial step in understanding the interactions between these compounds and DNA, which is vital for developing improved antitumor agents (Dong, X. (2003)).

Synthesis and Structure-Activity Relationships

The synthesis and exploration of structure-activity relationships of this compound derivatives are fundamental in enhancing their therapeutic efficacy. For example, Su et al. (1999) synthesized various alkylcarbamates of 3-(9-acridinylamino)-5-hydroxymethylaniline (AHMA) and studied their antitumor activities, revealing significant insights into the potential of these compounds in cancer therapy (Su, T., Chen, C. H., Huang, L., Basu, M. K., Zhang, X. G., & Chou, T. (1999)).

properties

IUPAC Name |

4-N-acridin-9-ylbenzene-1,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15N3/c20-13-9-11-14(12-10-13)21-19-15-5-1-3-7-17(15)22-18-8-4-2-6-16(18)19/h1-12H,20H2,(H,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTJBUPXVQDLXRF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)NC4=CC=C(C=C4)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80207353 | |

| Record name | 4-(9-Acridinylamino)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80207353 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

58658-11-0 | |

| Record name | 4-(9-Acridinylamino)aniline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=58658-11-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(9-Acridinylamino)aniline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058658110 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-(9-Acridinylamino)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80207353 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[4-(2-Chlorophenyl)phenyl]-2-methyl-4-oxobut-2-enoic acid](/img/structure/B1219075.png)

![[(2S,8R,10S)-6-(hydroxymethyl)-2,6,13-trimethyl-12-oxo-8-tetracyclo[11.2.1.01,10.02,7]hexadecanyl] benzoate](/img/structure/B1219084.png)